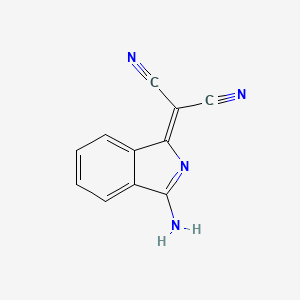

1-(Dicyanomethylene)-3-iminoisoindoline

Übersicht

Beschreibung

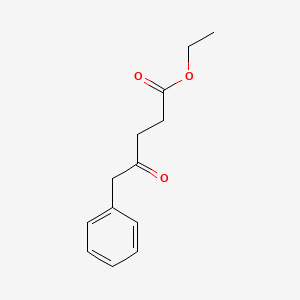

1,1-Dicyanomethylene-3-indanone (INCN) is a popular electron acceptor showcased in hundreds of push–pull oligomers, including some of the best nonfullerene acceptor (NFA) materials used in small molecule-based bulk-heterojunction (BHJ) organic photovoltaics (OPVs) . It is also used in the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .

Synthesis Analysis

The synthesis of 1,1-Dicyanomethylene-3-indanone (INCN) involves the use of four 1,1-dicyanomethylene-3-indanone groups as the end-capped segments . A novel acceptor (A401) with an (AA)−π–D−π–(AA) configuration was designed and synthesized in one study .

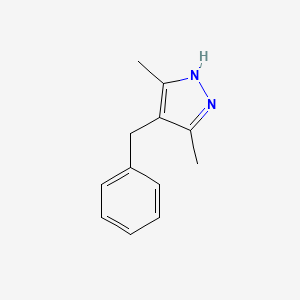

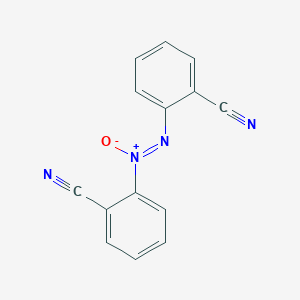

Molecular Structure Analysis

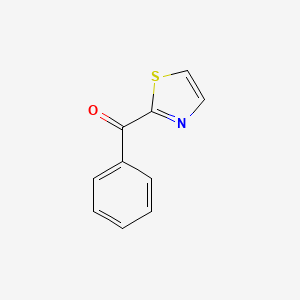

The molecular structure of 1,1-Dicyanomethylene-3-indanone (INCN) has been studied using quantum chemical analysis and molecular dynamics simulations . The structure and chemical properties of thiocarbonylthio groups in rhodanine are similar to trithiocarbonate, thioester, thiourethane, or dithiocarbonyl compounds .

Chemical Reactions Analysis

The photochemical behavior of a family of eight INCN-functionalized donor–acceptor molecules varying in aryl and heteroaryl substitution, alkyl group substitution, and halogen functionalization on the INCN unit has been studied . Well-controlled Z / E photoisomerization using selective wavelengths of excitation spanning the ultraviolet and visible regions is observed in all cases yielding a range of Z / E photostationary state (PSS) distributions with no evidence of a previously reported photooxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Dicyanomethylene-3-indanone (INCN) are influenced by its structure and the presence of electron-withdrawing groups . Among physical properties, biochar application reduced bulk densities by 29% and increased porosity by 59% .

Wissenschaftliche Forschungsanwendungen

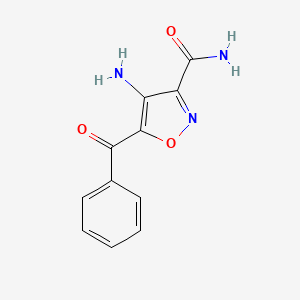

Photodynamic Therapy

1-(Dicyanomethylene)-3-iminoisoindoline is used in photodynamic therapy, a medical modality developed for the treatment of several diseases of oncological and non-oncological etiology . This therapy requires the presence of a photosensitizer, light, and molecular oxygen, which combined will trigger physicochemical reactions responsible for reactive oxygen species production .

Anti-Tumor Photosensitizing Effects

This compound has been studied for its anti-tumor photosensitizing effects . Despite the low singlet oxygen quantum yields, dicyanomethylene squaraine dyes exhibited relevant in vitro photodynamic activity .

Photophysical and Photochemical Properties

The photophysical and photochemical properties of 1-(Dicyanomethylene)-3-iminoisoindoline have been extensively studied . The study of their aggregation character, photobleaching, and singlet oxygen production ability has been carried out .

Photocatalytic Hydrogen Production

1-(Dicyanomethylene)-3-iminoisoindoline has been used in photocatalytic hydrogen production (PHP) from water . PHP is a promising solution for environmental pollution due to its high energy density and the abundant availability of water and solar energy on Earth .

Organic Photovoltaics

1-(Dicyanomethylene)-3-iminoisoindoline has been widely used as an end group in organic photovoltaics . This is due to its strong electron-withdrawing ability and planarity .

Ultrafast Electron Transfer

This compound enables ultrafast electron transfer for visible light-driven hydrogen evolution from water . This has led to a significant increase in the hydrogen evolution rate .

Wirkmechanismus

Target of Action

1-(Dicyanomethylene)-3-iminoisoindoline is a compound that has been studied for its potential applications in various fields, including as a component of mechanically responsive fluorescent materials . The primary targets of this compound are the photophysical properties of these materials, which can be triggered by mechanical stimulation .

Mode of Action

The compound interacts with its targets through a process known as Mechanical Response Luminescence (MRL). This process involves the regulation of photophysical properties by intermolecular interactions, molecular conformation, or molecular packing . In addition, the compound can be triggered by ClO- based on the oxidative transformation of the 1,1-dicyanomethylene-3-indanone group into a 1,3-indanedione moiety .

Biochemical Pathways

These factors include the modulation of aliphatic chains, donor-receptor switch, substituent adjustment, and position isomerism .

Pharmacokinetics

The principles of pharmacokinetics suggest that these properties would determine the onset, duration, and intensity of the compound’s effect .

Result of Action

The action of 1-(Dicyanomethylene)-3-iminoisoindoline results in changes in the photophysical properties of mechanically responsive fluorescent materials. These changes can include dramatic color changes in the presence of metal cations as a result of the interaction of the amino substituent with the analytes .

Action Environment

The action, efficacy, and stability of 1-(Dicyanomethylene)-3-iminoisoindoline can be influenced by various environmental factors. These factors can include the presence of specific ions in the environment, such as ClO- or metal cations, which can trigger the compound’s action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-aminoisoindol-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWTIVCFJPDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345714 | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dicyanomethylene)-3-iminoisoindoline | |

CAS RN |

43002-19-3 | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)